
2-Bromo-4-chloro-5-fluorotoluene
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Overview
Description
2-Bromo-4-chloro-5-fluorotoluene is an aromatic compound with the molecular formula C₇H₅BrClF It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-5-fluorotoluene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine, chlorine, and fluorine atoms.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques for separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The compound can be reduced to form the corresponding toluene derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or sodium methoxide (NaOCH₃) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted aromatic compounds with various functional groups.
Oxidation: Formation of 2-bromo-4-chloro-5-fluorobenzoic acid.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
2-Bromo-4-chloro-5-fluorotoluene serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of meta-fluoro analogs, such as tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP) . The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.
Reagent in Cross-Coupling Reactions:
This compound can be employed as a reagent in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital for constructing complex organic molecules . The halogen functionalities enable the formation of carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Applications
Drug Development:
The compound's unique structure makes it a candidate for drug development. Its halogen substituents can enhance biological activity and selectivity towards specific targets. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to interact with cellular pathways .
Biological Activity Studies:
Research has indicated that halogenated aromatic compounds can exhibit significant biological activities. Studies on similar compounds suggest that this compound may possess antimicrobial or anti-inflammatory properties, warranting further investigation into its pharmacological effects .
Materials Science
Synthesis of Functional Materials:
In materials science, this compound is utilized in the synthesis of functional materials such as polymers and nanomaterials. Its reactivity allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties .
Development of Sensors:
The compound has also been explored for its application in sensor technology. Its electronic properties can be harnessed to develop sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluorotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form various substituted products. The pathways involved include the formation of σ-complexes and subsequent stabilization through resonance .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorotoluene: Similar structure but lacks the chlorine atom.
4-Bromo-2-chloro-5-fluorotoluene: Similar structure with different substitution pattern.
2-Chloro-4-fluorotoluene: Lacks the bromine atom.
Uniqueness
2-Bromo-4-chloro-5-fluorotoluene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Biological Activity
Overview
2-Bromo-4-chloro-5-fluorotoluene (C₇H₅BrClF) is a halogenated aromatic compound that has garnered interest in various scientific fields, particularly in organic chemistry and pharmacology. Its unique combination of halogen substituents—bromine, chlorine, and fluorine—contributes to its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a toluene backbone with halogen substitutions at specific positions:
Atom Position | Substituent |
---|---|
2 | Bromine (Br) |
4 | Chlorine (Cl) |
5 | Fluorine (F) |
This configuration influences its chemical reactivity and biological interactions.
Pharmacological Studies
Research indicates that halogenated aromatic compounds like this compound can exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that halogenated toluenes possess antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Potential : The structural features of halogenated compounds have been linked to anticancer activity due to their ability to induce apoptosis in cancer cells.
- Enzyme Interaction : Interaction studies have shown that this compound can affect enzyme activities, potentially modulating metabolic pathways in organisms .
Case Studies
Several case studies highlight the biological implications of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound, against bacterial strains. Results indicated significant inhibition zones compared to non-halogenated analogs, suggesting enhanced activity due to halogenation.
-
Pharmacokinetic Analysis :
- Research involving animal models assessed the pharmacokinetics of this compound when administered alongside other drugs. Findings revealed altered absorption rates and half-lives due to cytochrome P450 interactions, emphasizing the importance of understanding drug-drug interactions involving this compound.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | 0.95 |
2-Bromo-4-fluoro-1,3,5-trimethylbenzene | C₉H₉BrF | 0.91 |
5-Bromo-2-fluoro-1,3-dimethylbenzene | C₉H₉BrF | 0.90 |
This table illustrates how variations in halogen substituents can influence biological activities and reactivity profiles.
Q & A
Q. Basic: What synthetic routes are available for 2-Bromo-4-chloro-5-fluorotoluene, and how is regioselectivity achieved in halogenation?
Regioselective halogenation of toluene derivatives often relies on directing groups (e.g., -CH3, -Cl) to control substitution patterns. For example, bromination at the 2-position can be influenced by steric and electronic effects of adjacent substituents. Evidence from analogous compounds (e.g., 2-Bromo-5-chlorotoluene, CAS 14495-51-3) suggests that halogenation sequences (e.g., Friedel-Crafts or electrophilic substitution) must account for competing directing effects of -Cl and -F . Optimization may involve temperature control, catalysts (e.g., FeBr3), or protective group strategies to enhance selectivity .
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting from -Br/-Cl/-F). For instance, ¹H NMR of 2-Bromo-5-fluorotoluene (CAS 452-63-1) shows distinct aromatic protons at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (223.47 g/mol, C7H5BrClF) .
- IR Spectroscopy : Peaks for C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) bonds .
Q. Advanced: How can Suzuki-Miyaura cross-coupling reactions utilize this compound as a substrate?
The bromine atom in this compound serves as a leaving group for palladium-catalyzed couplings. For example, 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5) can react with aryl halides to form biaryl structures . Key considerations:
- Catalyst System : Pd(PPh3)4 or PdCl2(dppf) with bases like K2CO3.
- Solvent : Toluene or DMF at 80–100°C.
- Steric Effects : The chloro and fluoro substituents may influence coupling efficiency due to steric hindrance .
Q. Advanced: What challenges arise in crystallographic analysis of halogenated toluenes, and how can SHELX programs address them?
Halogen atoms (Br, Cl) introduce strong X-ray scattering but may cause disorder in crystal lattices. SHELXL (via SHELX suite) refines such structures using constraints for anisotropic displacement parameters. For example, SHELXL’s robust algorithms handle heavy atoms and partial occupancy issues, critical for resolving overlapping electron densities in polyhalogenated compounds .
Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting vs. crystallography) be resolved during structural elucidation?
Discrepancies between NMR (dynamic solution-state data) and crystallography (static solid-state data) require cross-validation:
- Dynamic Effects : Rotameric equilibria in solution may split NMR peaks, whereas X-ray structures show fixed conformations.
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict NMR shifts and compare with experimental data .
Q. Basic: What oxidation reactions transform this compound into carboxylic acid derivatives?
Controlled oxidation with KMnO4 in aqueous acidic conditions converts the methyl group to -COOH. For example, 2-Bromo-5-fluorotoluene oxidizes to 2-Bromo-5-fluorobenzoic acid under heating (80–100°C) . Yield optimization requires pH control and stoichiometric excess of KMnO4 .
Q. Advanced: How do steric and electronic effects of substituents influence electrophilic aromatic substitution (EAS) in this compound?
The -Cl (ortho/para-directing, deactivating) and -F (meta-directing, deactivating) groups compete, while -Br (ortho/para-directing) dominates in subsequent reactions. Computational studies (e.g., Fukui indices) predict reactivity at the 3-position due to electron withdrawal by -Cl and -F . Experimental validation via nitration or sulfonation can confirm these predictions.
Q. Advanced: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact.
- Storage : Inert atmosphere (N2) at 2–8°C to prevent decomposition .
- Waste Disposal : Halogenated waste must be treated via incineration with scrubbers to avoid dioxin formation .
Q. Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?
As a building block, it introduces halogen handles for further functionalization. For example:
- Anticancer Agents : Coupling with boronic acids to introduce pharmacophores .
- Agrochemicals : Chlorine/fluorine substituents enhance lipid solubility and bioactivity .
Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Software like Gaussian (DFT) or ADF calculates transition states and charge distributions. For example, meta-substitution by -F increases electron deficiency at the 3-position, favoring NAS with strong nucleophiles (e.g., NH3 under high pressure) .
Properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDNOZNUSQTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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